

What is the structure of Methyltetrazine-PEG2-DBCO?

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Compound of Interest

Compound Name: Methyltetrazine-PEG2-DBCO

Cat. No.: B13724183

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An In-depth Technical Guide to Methyltetrazine-PEG2-DBCO

Core Structure and Properties

Methyltetrazine-PEG2-DBCO is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug development.[1][2] Its structure is meticulously designed to connect two different molecules with high specificity and efficiency through two independent bioorthogonal reactions. This molecule is composed of three key components: a methyltetrazine moiety, a dibenzocyclooctyne (DBCO) group, and a hydrophilic polyethylene glycol (PEG) spacer.[1][3]

The methyltetrazine group is reactive towards trans-cyclooctene (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4][5][6][7] This reaction is known for its exceptionally fast kinetics, making it one of the most rapid bioorthogonal reactions available.[4][5][6][7] The DBCO group, on the other hand, reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3][8] The PEG2 spacer, consisting of two ethylene glycol units, enhances the solubility of the molecule in aqueous buffers, which is crucial for biological applications.[3][4][6]

The unique architecture of **Methyltetrazine-PEG2-DBCO** allows for the precise and covalent linkage of two different biomolecules, such as proteins, peptides, or nucleic acids, that have been pre-functionalized with either an azide or a TCO group.[2][3] This dual reactivity enables



the construction of complex bioconjugates and has found widespread use in applications like fluorescent imaging, drug delivery, and proteomics.[1][4]

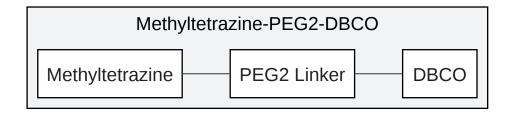
Quantitative Data

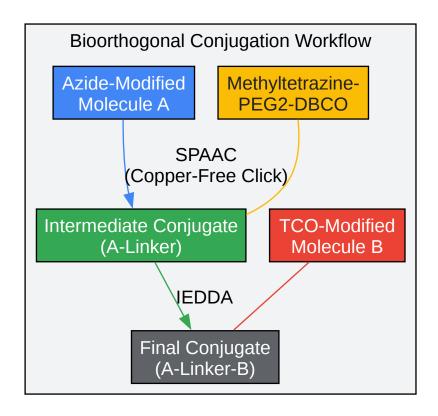
Property	Value	Source(s)
Molecular Formula	C32H30N6O4	[9][10]
Molecular Weight	562.6 g/mol	[1][3][9][10]
Purity	Typically >95%	[1][9][10]
Physical Form	Red oil or solid	[5]
Solubility	Soluble in DMSO, DMF, THF, and DCM	[4][5][6]
Storage Conditions	-20°C	[4][5][6][11]

Molecular Structure and Bioorthogonal Reactivity

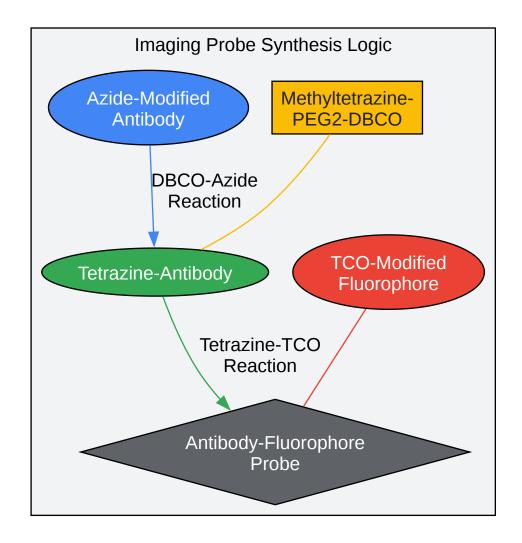
The structure of **Methyltetrazine-PEG2-DBCO** is defined by its three functional components. The following diagram illustrates this modular arrangement.











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